BenchChemオンラインストアへようこそ!

1-Azabicyclo[3.2.1]octane-6-carboxylicacid,exo-(9CI)

Muscarinic receptor Azabicyclic ester Bioisosterism

The exo configuration of this 1-azabicyclo[3.2.1]octane scaffold is mandatory for pharmacological fidelity. It dictates 3D presentation to biological targets, directly impacting muscarinic receptor affinity and dopamine transporter (DAT) inhibition. Generic endo or misconfigured cores compromise potency. Procuring this precise exo-(9CI) compound is essential for teams developing ester bioisosteres for improved CNS penetration or following patent-protected synthetic routes (e.g., WO2022111683A1). Ensure your research integrity with the correct stereochemistry.

Molecular Formula C8H13NO2
Molecular Weight 0
CAS No. 115595-01-2
Cat. No. B1169070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azabicyclo[3.2.1]octane-6-carboxylicacid,exo-(9CI)
CAS115595-01-2
Synonyms1-Azabicyclo[3.2.1]octane-6-carboxylicacid,exo-(9CI)
Molecular FormulaC8H13NO2
Structural Identifiers
SMILESC1CC2CN(C1)CC2C(=O)O
InChIInChI=1S/C8H13NO2/c10-8(11)7-5-9-3-1-2-6(7)4-9/h6-7H,1-5H2,(H,10,11)
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Azabicyclo[3.2.1]octane-6-carboxylicacid,exo-(9CI) (CAS 115595-01-2): Chemical Identity and Core Scaffold for Procurement Specification


1-Azabicyclo[3.2.1]octane-6-carboxylicacid,exo-(9CI) (CAS 115595-01-2) is a conformationally constrained, chiral azabicyclic amino acid with the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol . The exo configuration places the carboxylic acid group in a specific spatial orientation relative to the bicyclic ring system, a feature that critically influences its biological target engagement and synthetic utility . This compound serves as both a direct pharmacophore component and a versatile intermediate in medicinal chemistry programs targeting muscarinic receptors and monoamine transporters [1][2].

Why Generic Substitution of 1-Azabicyclo[3.2.1]octane-6-carboxylicacid,exo-(9CI) Fails: Stereochemical and Pharmacophoric Constraints


The exo configuration of the carboxylic acid group on the 1-azabicyclo[3.2.1]octane scaffold is not a trivial structural variation; it dictates the compound's three-dimensional presentation to biological targets and its reactivity in downstream synthetic transformations . In the context of muscarinic receptor ligands, the stereochemistry of the azabicyclic ring and the nature of the 6-substituent profoundly affect receptor affinity, with the exo ester exhibiting distinct activity compared to the corresponding endo isomer or oxadiazole bioisosteres [1]. Similarly, in dopamine transporter inhibition, the overall topology and absolute stereochemistry of the 1-azabicyclo[3.2.1]octane system are critical determinants of potency, ruling out the use of generic or misconfigured bicyclic cores [2]. Procurement of the precisely specified exo-(9CI) compound is therefore mandatory for maintaining fidelity in both pharmacological profiling and synthetic route development.

Product-Specific Quantitative Evidence for 1-Azabicyclo[3.2.1]octane-6-carboxylicacid,exo-(9CI) Against Key Comparators


Muscarinic Receptor Affinity: Exo Methyl Ester vs. Oxadiazole Bioisostere and Endo Isomer

The exo methyl ester derivative of 1-azabicyclo[3.2.1]octane-6-carboxylic acid (which directly corresponds to the acid as its synthetic precursor) exhibits muscarinic receptor affinity with an IC₅₀ of 12,000 nM across M1–M5 subtypes [1]. In contrast, the 3-methyl-1,2,4-oxadiazole bioisostere (compound 7b in the Orlek series) demonstrates a 4-fold higher affinity than acetylcholine [2]. The endo isomer and other ring-size analogs (e.g., 1-azabicyclo[2.2.1]heptane and 1-azabicyclo[3.3.1]nonane) show markedly altered or diminished affinity, underscoring the specific requirement for the exo-1-azabicyclo[3.2.1]octane scaffold [2].

Muscarinic receptor Azabicyclic ester Bioisosterism

Dopamine Transporter (DAT) Inhibition: 6-Substituted 1-Azabicyclo[3.2.1]octanes vs. Cocaine and Other Tropane Analogs

A series of 6-substituted 1-azabicyclo[3.2.1]octanes, including those derived from the exo acid, have been evaluated as dopamine transporter inhibitors [1]. While specific Ki values for the exo acid itself are not disclosed, the study demonstrates that the 1-azabicyclo[3.2.1]octane scaffold exhibits DAT inhibitory activity that is highly dependent on the overall topology and absolute stereochemistry of the molecule [1]. In comparative terms, the lead 1-azabicyclo[3.2.1]octane derivatives show improved selectivity profiles over cocaine (Ki ≈ 100–500 nM at DAT) for the dopamine transporter versus the serotonin transporter, a critical advantage in the design of non-addictive pharmacotherapies for cocaine abuse [1].

Dopamine transporter DAT inhibitor Cocaine analog

Synthetic Utility as a Key Intermediate in Patented Azabicyclooctane Drug Candidates

Patent WO2022111683A1 explicitly describes the use of 1-azabicyclo[3.2.1]octane-6-carboxylic acid derivatives as essential intermediates for the preparation of substituted azabicyclooctane compounds with therapeutic activity [1]. The exo configuration is required for the subsequent stereospecific transformations that lead to the final drug candidates. In contrast, alternative bicyclic scaffolds such as 8-azabicyclo[3.2.1]octane (tropane) or 1-azabicyclo[2.2.1]heptane lack the correct geometry and ring nitrogen positioning to undergo the patented synthetic sequence, resulting in failure to access the desired pharmacophore [1].

Synthetic intermediate Azabicyclooctane Pharmaceutical patent

High-Value Application Scenarios for 1-Azabicyclo[3.2.1]octane-6-carboxylicacid,exo-(9CI) Based on Quantitative Evidence


Muscarinic Receptor Agonist Lead Optimization

The exo acid serves as the direct synthetic precursor to the low-micromolar muscarinic ester ligand (IC₅₀ = 12,000 nM). Research teams can use this compound to systematically explore ester bioisosteres aimed at improving metabolic stability and CNS penetration while retaining the critical exo stereochemistry essential for receptor binding [1].

Dopamine Transporter Inhibitor Development

The scaffold is the entry point to a unique series of 1-azabicyclo[3.2.1]octane-based DAT inhibitors with demonstrated selectivity over SERT, a profile unattainable with cocaine or standard tropane analogs. The exo acid enables late-stage diversification at the 6-position to optimize potency and selectivity [2].

Patented Drug Candidate Synthesis

Organizations engaged in the preparation of substituted azabicyclooctane therapeutic candidates, as described in WO2022111683A1, must procure the exo acid to comply with the claimed synthetic route. No alternative bicyclic scaffold can be substituted without deviating from the patent-protected methodology [3].

Quote Request

Request a Quote for 1-Azabicyclo[3.2.1]octane-6-carboxylicacid,exo-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.